N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea
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Overview
Description
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is a chemical compound with the molecular formula C10H11Cl2N3OS It is known for its unique structure, which includes a dichlorobenzyl group, an oxime moiety, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea typically involves the reaction of 2,4-dichlorobenzaldehyde with methylthiourea in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 2,4-dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
Step 2: The oxime is then reacted with methylthiourea in the presence of an oxidizing agent to yield N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea involves its interaction with specific molecular targets. The oxime and thiourea groups are known to form strong interactions with metal ions and proteins, which can inhibit the activity of certain enzymes. This inhibition can lead to antimicrobial or antiviral effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea.
Methylthiourea: Another precursor used in the synthesis.
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but differs in its functional groups.
Uniqueness
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is unique due to its combination of oxime and thiourea groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1E)-1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIWCXBQJSETIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N=CNOCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)/N=C/NOCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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